molecular formula C13H23N5OS B14150210 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide CAS No. 953807-04-0

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide

Cat. No.: B14150210
CAS No.: 953807-04-0
M. Wt: 297.42 g/mol
InChI Key: WHJAUBYNWWGLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide typically involves the reaction of 4-amino-5-methyl-1,2,4-triazole-3-thiol with N-(2,3-dimethylcyclohexyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in various ways to create new compounds with desired properties.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial and antifungal properties. This compound may exhibit similar activities, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, triazole derivatives are known for their potential as therapeutic agents. This compound could be explored for its efficacy in treating various diseases, particularly those caused by microbial infections.

Industry

In the industrial sector, triazole derivatives are used in the production of agrochemicals, such as herbicides and fungicides. This compound could be evaluated for its effectiveness in protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide likely involves interactions with specific molecular targets in microbial cells. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. Additionally, the compound may interfere with other metabolic pathways, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal drug with a similar structure.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

What sets 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide apart is its specific substitution pattern, which may confer unique biological activities and chemical properties

Properties

CAS No.

953807-04-0

Molecular Formula

C13H23N5OS

Molecular Weight

297.42 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide

InChI

InChI=1S/C13H23N5OS/c1-8-5-4-6-11(9(8)2)15-12(19)7-20-13-17-16-10(3)18(13)14/h8-9,11H,4-7,14H2,1-3H3,(H,15,19)

InChI Key

WHJAUBYNWWGLFF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)CSC2=NN=C(N2N)C

solubility

37 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.